4-ブロモ-1H-インダゾール
概要
説明
4-ブロモ-1H-インダゾールは、インダゾール環の4位に臭素原子を有する複素環式芳香族有機化合物です。 インダゾール誘導体、特に4-ブロモ-1H-インダゾールは、その重要な生物活性で知られており、医薬品化学において様々な治療薬の開発に広く用いられています .
2. 製法
合成経路と反応条件: 4-ブロモ-1H-インダゾールの合成は、通常、オルト置換ベンジリデンヒドラジン誘導体の環化を伴います。一般的な方法の1つは、2-ブロモ-6-フルオロベンズアルデヒドの調製から始まり、次いでヒドラジンと反応させて2-ブロモ-6-フルオロベンジリデンヒドラジンを生成することです。 この中間体は環化して4-ブロモ-1H-インダゾールを生成します .
工業的製造方法: 工業的環境では、4-ブロモ-1H-インダゾールの合成は、遷移金属触媒反応を用いて最適化できます。 例えば、酢酸銅(II)を触媒とする反応は、酸素を末端酸化剤として使用することで、N-N結合を形成し、高い収率と最小限の副生成物を達成できます .
科学的研究の応用
4-ブロモ-1H-インダゾールは、幅広い科学研究用途を持っています。
化学: より複雑なインダゾール誘導体の合成におけるビルディングブロックとして使用されます。
生物学: 酵素活性とタンパク質相互作用を調べるための生化学的研究におけるプローブとして役立ちます。
医学: 4-ブロモ-1H-インダゾール誘導体は、抗癌剤、抗炎症剤、抗菌剤としての可能性を示しています。
産業: 農薬や材料科学の開発に使用されます.
作用機序
4-ブロモ-1H-インダゾールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。 臭素原子は、これらの標的への化合物の結合親和性を高め、生物学的経路の調節につながります。 例えば、4-ブロモ-1H-インダゾール誘導体は、特定のキナーゼの活性を阻害し、細胞シグナル伝達と増殖に影響を与えることができます .
類似化合物:
1H-インダゾール: 臭素原子がなく、反応性と生物活性が異なります。
4-クロロ-1H-インダゾール: 臭素の代わりに塩素原子を含み、化学的性質と生物学的効果に違いが生じる可能性があります。
2-ブロモ-1H-インダゾール: 臭素原子が2位に結合しており、化学的挙動と用途が変化します.
ユニークさ: 4-ブロモ-1H-インダゾールは、4位に臭素原子があるためユニークです。これは、その化学反応性と生物活性を大きく左右します。 この特定の置換パターンにより、医薬品化学やその他の科学研究分野で貴重な化合物となっています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde, which is then reacted with hydrazine to form 2-bromo-6-fluorobenzylidenehydrazine. This intermediate undergoes cyclization to yield 4-bromo-1H-indazole .
Industrial Production Methods: In industrial settings, the synthesis of 4-bromo-1H-indazole can be optimized by using transition metal-catalyzed reactions. For example, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant, resulting in high yields and minimal byproducts .
化学反応の分析
反応の種類: 4-ブロモ-1H-インダゾールは、以下のものを含む様々な化学反応を起こします。
置換反応: 臭素原子は、求核置換反応を用いて他の官能基に置換できます。
酸化還元反応: インダゾール環は、特定の条件下で酸化と還元を受けることができます。
一般的な試薬と条件:
求核置換: ナトリウムヒドリドまたは炭酸カリウムなどの試薬を、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で一般的に使用します。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が用いられます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの求核置換により、4-アミノ-1H-インダゾール誘導体が生成されます .
類似化合物との比較
1H-Indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-1H-Indazole: Contains a chlorine atom instead of bromine, which can lead to variations in chemical properties and biological effects.
2-Bromo-1H-Indazole: The bromine atom is attached to the second position, altering its chemical behavior and applications.
Uniqueness: 4-Bromo-1H-indazole is unique due to the presence of the bromine atom at the fourth position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern makes it a valuable compound in medicinal chemistry and other scientific research fields .
生物活性
4-Bromo-1H-indazole is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of 4-bromo-1H-indazole, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.
4-Bromo-1H-indazole has a molecular formula of C7H6BrN and a molecular weight of 200.04 g/mol. The presence of the bromine atom at the 4-position significantly influences its biological activity by altering electronic properties and steric hindrance.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 4-bromo-1H-indazole and its derivatives.
Synthesis and Evaluation
A series of novel derivatives were synthesized to evaluate their activity against various bacterial strains. Notably, compounds derived from 4-bromo-1H-indazole exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) | Comparative Activity |
---|---|---|---|
Compound 9 | S. pyogenes PS | 4 | 32-fold more active than 3-MBA |
Compound 12 | S. aureus (penicillin-resistant) | 256 | 256-fold more active than 3-MBA |
Compound 18 | S. aureus ATCC29213 | 64 | 4-fold weaker than ciprofloxacin |
These findings suggest that 4-bromo-1H-indazole derivatives could serve as promising candidates for developing new antibacterial agents, particularly against resistant strains .
Anticancer Activity
The anticancer properties of indazole derivatives, including 4-bromo-1H-indazole, have been extensively studied. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.
Indazoles have been shown to act as inhibitors of specific kinases involved in cancer progression. For example, a recent study demonstrated that certain derivatives, including those based on the indazole scaffold, effectively inhibited Polo-like kinase 4 (PLK4), a target in cancer therapy.
Compound | Target Kinase | IC50 (nM) | Cell Line |
---|---|---|---|
CFI-400945 (81c) | PLK4 | <10 | HCT116 (colon cancer) |
Compound 82a | Pan-Pim Kinases | 0.4 - 1.1 | KMS-12 BM (multiple myeloma) |
These results indicate that modifications to the indazole structure can enhance selectivity and potency against specific cancer targets .
Other Biological Activities
In addition to antibacterial and anticancer effects, 4-bromo-1H-indazole exhibits various other biological activities:
- Anti-inflammatory : Indazoles have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
- Antiparasitic : Some studies have reported moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease .
- Neuroprotective Effects : There is emerging evidence suggesting that indazole derivatives may also possess neuroprotective properties, potentially useful in neurodegenerative diseases.
Case Studies
Several case studies illustrate the clinical relevance of indazole derivatives:
- Antimicrobial Resistance : A study highlighted the effectiveness of novel indazole derivatives in overcoming resistance mechanisms in Gram-positive bacteria, suggesting potential use in clinical settings where antibiotic resistance is prevalent.
- Cancer Therapy : Clinical trials involving indazole-based compounds are underway to evaluate their efficacy in treating various cancers, with preliminary results indicating promising outcomes in tumor reduction.
特性
IUPAC Name |
4-bromo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIODOACRIRBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625169 | |
Record name | 4-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186407-74-9 | |
Record name | 4-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromo-1H-indazole interact with Lactoperoxidase, and what are the implications?
A1: Research indicates that 4-bromo-1H-indazole acts as an inhibitor of Lactoperoxidase (LPO). The study determined the Ki value, a measure of binding affinity, for this interaction to be 104.21 µM. This inhibition of LPO, an enzyme with significant antimicrobial properties, suggests that 4-bromo-1H-indazole could potentially interfere with the natural defense system against microorganisms.
Q2: Have there been any computational studies on 4-bromo-1H-indazole, and what insights do they offer?
A2: Yes, 4-bromo-1H-indazole has been the subject of computational chemistry studies investigating its potential as a corrosion inhibitor. Researchers used Density Functional Theory (DFT) calculations to evaluate its electronic properties and reactivity parameters. These calculations provide insights into the molecule's interaction with metal surfaces and its potential efficacy as a corrosion inhibitor.
Q3: What is known about the Structure-Activity Relationship (SAR) of 4-bromo-1H-indazole derivatives with regard to antibacterial activity?
A3: A study exploring novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors found that modifications to the core structure significantly influenced antibacterial activity. The introduction of specific substituents at different positions on the indazole ring led to variations in potency against Gram-positive and Gram-negative bacteria. This highlights the importance of SAR studies in optimizing the structure of 4-bromo-1H-indazole derivatives for enhanced antibacterial efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。